molecular formula C10H9Br2N3O2S B14914398 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B14914398
M. Wt: 395.07 g/mol
InChI Key: QVTWDTHVNVDTJT-UHFFFAOYSA-N
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Description

2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the bromination of 1-methyl-1h-pyrazole with bromine in the presence of a suitable solvent, followed by the reaction with benzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfonamide formation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .

Scientific Research Applications

2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

    2,5-Dibromo-1-methyl-1h-pyrazole: Lacks the sulfonamide group but shares the pyrazole and bromine features.

    N-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide: Similar structure but without bromine atoms.

Uniqueness: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to the combination of bromine atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H9Br2N3O2S

Molecular Weight

395.07 g/mol

IUPAC Name

2,5-dibromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H9Br2N3O2S/c1-15-5-4-10(13-15)14-18(16,17)9-6-7(11)2-3-8(9)12/h2-6H,1H3,(H,13,14)

InChI Key

QVTWDTHVNVDTJT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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